Bienvenue dans la boutique en ligne BenchChem!

7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Medicinal Chemistry Physicochemical Property Prediction Regioisomer SAR

7-Benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a pentacyclic heteroaromatic compound (C20H14N6O, MW 354.4 g/mol) belonging to the pyrido-triazolopyrimidinone class, accessible as a commercial screening compound. It features a pyridin-4-yl group at the 2-position of the triazolopyrimidine core and a benzyl substituent at the N7 position, distinguishing it from its regioisomeric 3-pyridinyl and 2-pyridinyl analogs.

Molecular Formula C20H14N6O
Molecular Weight 354.4 g/mol
Cat. No. B4597138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC20H14N6O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5
InChIInChI=1S/C20H14N6O/c27-19-16-12-22-20-23-18(15-6-9-21-10-7-15)24-26(20)17(16)8-11-25(19)13-14-4-2-1-3-5-14/h1-12H,13H2
InChIKeySOUADVSQTZQWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: A Structurally Defined Heterocyclic Scaffold for Targeted Library Screening


7-Benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a pentacyclic heteroaromatic compound (C20H14N6O, MW 354.4 g/mol) belonging to the pyrido-triazolopyrimidinone class, accessible as a commercial screening compound . It features a pyridin-4-yl group at the 2-position of the triazolopyrimidine core and a benzyl substituent at the N7 position, distinguishing it from its regioisomeric 3-pyridinyl and 2-pyridinyl analogs [1]. This scaffold is of interest in medicinal chemistry for exploring structure-activity relationships (SAR) around CNS targets and kinase inhibition, though high-strength differential biological evidence for this specific compound is presently limited in the public domain [2].

Structural Basis for the Non-Interchangeability of 7-Benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one with Generic Analogs


In-class substitution of pyrido-triazolopyrimidinone scaffolds is unreliable due to profound, regioisomer-dependent effects on molecular recognition. The orientation of the pyridine nitrogen (4-yl vs. 3-yl vs. 2-yl) critically governs hydrogen-bonding capacity, dipole moment, and potential π-stacking interactions [1]. Furthermore, replacement of the N7-benzyl group with alkyl, furylmethyl, or substituted aryl moieties substantially alters lipophilicity (cLogP shifts >0.5 units), metabolic stability, and off-target binding profiles, as evidenced by SAR studies on structurally related triazolopyridine scaffolds where even minor substituent changes ablated target selectivity [2]. Therefore, this specific compound cannot be considered a generic representative of the class; its unique substitution pattern must be evaluated independently.

Quantitative Comparator Evidence for 7-Benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Regioisomeric Pyridine Substitution: 4-Pyridinyl vs. 3-Pyridinyl Physicochemical Profile Differentiation

The 4-pyridinyl substitution creates a linear, para-oriented nitrogen, increasing the molecular dipole moment and altering hydrogen-bond acceptor geometry compared to the 3-pyridinyl isomer (CID 16653891) . Calculated XLogP3-AA for the 3-pyridinyl isomer is 1.8, while the para-disubstituted pyridine in the target compound is predicted to alter the lipophilicity by approximately -0.2 log units due to differential hydration, without a significant change in molecular weight (354.4 g/mol for both isomers) [1]. In the absence of direct biological data, this physicochemical divergence is sufficient to exclude interchangeable use in structure-based drug design.

Medicinal Chemistry Physicochemical Property Prediction Regioisomer SAR

N7-Substituent SAR: Benzyl vs. Furylmethyl in the Pyrido-triazolopyrimidinone Series

A direct comparator, 7-(2-furylmethyl)-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, is commercially available . The benzyl group increases π-π stacking potential and volume occupancy (BEI shift), while the furylmethyl analog introduces a hydrogen-bond acceptor oxygen, lowering LogP and potentially altering oral bioavailability. Although quantitative IC50 datasets are not publicly available for this pair, analogous triazolopyridine series demonstrate that benzyl-to-heteroarylmethyl swaps can modulate target potency by >10-fold [1].

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

Spectroscopic Fingerprint: Unique ¹H NMR and MS Identity for Batch-to-Batch Verification

This exact compound possesses a distinct ¹H NMR spectrum and GC-MS profile, as documented in the SpectraBase database [1]. The presence of both the para-substituted pyridine and the benzyl group yields a characteristic aromatic proton splitting pattern that is diagnostic and not superimposable on the 3-pyridinyl isomer or 2-furylmethyl analog spectra [2]. This analytically confirmed identity supports procurement for high-throughput screening where compound integrity is paramount.

Analytical Chemistry Quality Control Compound Identity Verification

Computational Druggability Profile Differentiates 4-Pyridinyl Isomer from In-Class Alternatives

Molecular docking experiments on structurally related triazolopyridopyrimidines (1a, 1b, 1c) demonstrate that the pyridine nitrogen position fundamentally reorients the ligand within the DNA minor groove, altering binding affinity by >10-fold between regioisomers [1]. The 4-pyridinyl isomer, by virtue of its para configuration, is predicted to adopt a distinct binding mode that minimizes steric clash with the guanine-N2 exocyclic amino group compared to the 3-pyridinyl isomer [1]. ZINC database entries confirm this compound is presently unannotated for biological activity, providing a clean slate for phenotypic screening [2].

Computational Chemistry Drug Discovery Chemoinformatics

Recommended Application Scenarios for 7-Benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Based on Quantitative Differentiation


Phenotypic Screening for CNS Target Deconvolution Requiring Para-Pyridine Geometry

The compound's 4-pyridinyl configuration, distinct from the more common 3-pyridinyl isomer, renders it suitable for CNS-focused phenotypic screens where a linear, para-oriented hydrogen-bond acceptor is desired for interaction with a narrow binding pocket. The predicted lower LogP relative to the 3-isomer may reduce phospholipidosis risk in neuronal cell lines .

Regioisomeric Probe for Validating Target Engagement in Kinase Panel Screens

The 4-pyridinyl group can serve as a hinge-binding motif for kinase inhibition with distinct selectivity profiles from the 3-pyridinyl isomer. Procurement of this compound enables paired regioisomer testing to deconvolute structure-activity relationships and identify novel kinase chemotypes [1].

Construction of Custom Pyrido-Triazolopyrimidinone Libraries via Late-Stage Functionalization

The benzyl and 4-pyridinyl substituents provide orthogonal synthetic handles for diversification (e.g., C-H activation at benzyl, nucleophilic aromatic substitution at pyridine), enabling generation of SAR libraries around this core for hit-to-lead optimization .

Negative Control Tool Compound for MPO or DNA-Binding Assays

Given that related triazolopyridine cores are known MPO inhibitors and triazolopyridopyrimidines bind DNA, this compound, with a pyridin-4-yl group, is predicted to exhibit a different selectivity fingerprint. It may serve as a negative control for selectivity panels, assuming it proves inactive in the primary assay of interest [1].

Quote Request

Request a Quote for 7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.